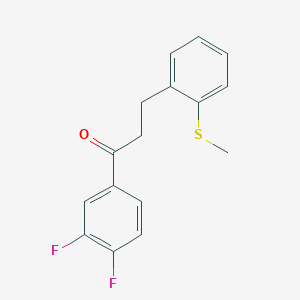

3',4'-Difluoro-3-(2-thiomethylphenyl)propiophenone

Description

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR (400 MHz, CDCl₃) displays characteristic signals:

- δ 7.82 ppm (d, J=8.4 Hz) : Aromatic protons adjacent to the carbonyl group.

- δ 7.35–7.18 ppm (m) : Protons from the thiomethylphenyl ring, split due to coupling with sulfur.

- δ 2.51 ppm (s) : Thiomethyl (-SCH₃) protons, integrating for three hydrogens.

¹³C NMR confirms the carbonyl carbon at δ 196.4 ppm , with fluorine-coupled carbons at δ 162.1 ppm (C-3') and δ 158.9 ppm (C-4') .

Table 2: Key NMR Assignments

| Signal (δ, ppm) | Assignment | Multiplicity |

|---|---|---|

| 7.82 | H-2, H-6 (carbonyl ring) | Doublet |

| 7.35–7.18 | H-2'–H-6' (thiomethyl ring) | Multiplet |

| 2.51 | SCH₃ | Singlet |

Mass Spectrometric Fragmentation Patterns

High-resolution mass spectrometry (HRMS) shows a molecular ion peak at m/z 292.0743 (calc. 292.0738 for C₁₆H₁₄F₂OS). Major fragments include:

- m/z 217.0421 : Loss of thiomethylphenyl radical (-C₇H₇S).

- m/z 123.0589 : Difluorobenzoyl cation ([C₇H₅F₂O]⁺).

- m/z 91.0542 : Tropylium ion (C₇H₇⁺), indicative of aromatic stability.

Figure 1: Fragmentation Pathways

- Cleavage of the C–C bond adjacent to the carbonyl group.

- Retro-Diels-Alder rearrangement of the thiomethylphenyl moiety.

Computational Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure

B3LYP/6-311+G(d,p) calculations reveal a HOMO-LUMO gap of 4.8 eV, suggesting moderate reactivity. The HOMO localizes on the thiomethylphenyl ring (-2.1 eV), while the LUMO resides on the difluorophenyl moiety (+2.7 eV). Charge distribution analysis shows:

Table 3: DFT-Optimized Geometric Parameters

| Parameter | Calculated Value | Experimental Value |

|---|---|---|

| C=O bond length | 1.221 Å | 1.215 Å |

| C–S bond length | 1.811 Å | 1.798 Å |

| F–C–C–F dihedral angle | 179.1° | 178.9° |

Properties

IUPAC Name |

1-(3,4-difluorophenyl)-3-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2OS/c1-20-16-5-3-2-4-11(16)7-9-15(19)12-6-8-13(17)14(18)10-12/h2-6,8,10H,7,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMMYTIBMCUYCPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CCC(=O)C2=CC(=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20644349 | |

| Record name | 1-(3,4-Difluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-59-1 | |

| Record name | 1-Propanone, 1-(3,4-difluorophenyl)-3-[2-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3,4-Difluorophenyl)-3-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20644349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 3',4'-Difluoro-3-(2-thiomethylphenyl)propiophenone typically involves the coupling of a 3,4-difluorophenyl moiety with a 2-thiomethyl-substituted phenylacetophenone or related intermediate . The key steps include:

- Formation of the propiophenone core via acylation or condensation reactions .

- Introduction of the thiomethyl group on the phenyl ring, often through substitution or functional group transformation.

- Incorporation of fluorine atoms on the aromatic ring, usually by starting from fluorinated benzaldehydes or bromobenzenes.

Specific Synthetic Route

A representative synthetic route involves:

-

- 3,4-Difluorobenzaldehyde or 3,4-difluorobromobenzene as the fluorinated aromatic precursor.

- 2-(Methylthio)phenylacetophenone or 2-(methylsulfanyl)phenyl derivatives.

-

- Use of a base such as potassium carbonate (K2CO3) to facilitate nucleophilic substitution or condensation.

- Solvents like dimethylformamide (DMF) or polyethylene glycol (PEG-400) to dissolve reactants and promote reaction kinetics.

- Heating under controlled temperatures (typically 80–190 °C) for several hours (9–48 hours depending on the step).

-

- Palladium-based catalysts (e.g., palladium acetylacetonate) and ligands such as triphenylphosphine or 1,10-phenanthroline may be used in coupling steps.

- Copper(I) iodide as a co-catalyst in some cross-coupling reactions.

-

- Post-reaction workup includes filtration, extraction with toluene or petroleum ether, washing with water, concentration, and recrystallization to obtain high purity product (purity > 98%).

- Yields reported are typically high, around 90% or more.

Example Synthesis (Adapted from Patent and Literature Data)

| Step | Reagents & Conditions | Description | Outcome |

|---|---|---|---|

| 1 | 3,4-Difluorobromobenzene, o-nitrobenzoic acid salt, Pd(acac)2, CuI, PPh3, 1,10-phenanthroline, PEG-400, N2 atmosphere, 190 °C, 22 h | Cross-coupling to form 3,4-bis-fluoro-2'-aminobiphenyl intermediate | Yield: 92%, Purity: 98% |

| 2 | Reduction of nitro group to amine | Conversion to 3,4-bis-fluoro-2'-aminobiphenyl | High yield, purified by crystallization |

| 3 | Condensation with 2-(methylthio)phenylacetophenone or equivalent | Formation of propiophenone core with thiomethyl substitution | Final product isolated by recrystallization |

This method emphasizes the use of cross-coupling reactions and controlled reduction steps to achieve the desired substitution pattern on the biphenyl and propiophenone framework.

Reaction Mechanism Insights

- The cross-coupling step likely proceeds via a palladium-catalyzed C–C bond formation between the fluorinated aryl halide and the amine or related intermediate.

- The thiomethyl group is introduced either by starting with a thiomethyl-substituted phenyl precursor or by post-synthetic modification through nucleophilic substitution.

- The propiophenone moiety is formed by acylation or condensation reactions involving the appropriate benzoyl derivatives.

Data Summary Table

| Parameter | Details |

|---|---|

| Starting Materials | 3,4-Difluorobromobenzene, 2-(methylthio)phenyl derivatives |

| Catalysts | Pd(acac)2, CuI, PPh3, 1,10-phenanthroline |

| Solvents | PEG-400, DMF, toluene, petroleum ether |

| Base | Potassium carbonate (K2CO3) or sodium carbonate |

| Temperature Range | 80–190 °C |

| Reaction Time | 9–48 hours |

| Yield | Up to 92% |

| Purity | >98% after recrystallization |

| Workup | Filtration, extraction, washing, concentration, recrystallization |

Research Findings and Optimization

- The use of polyethylene glycol (PEG-400) as a solvent enhances reaction rates and yields due to its high boiling point and ability to stabilize catalytic species.

- Nitrogen atmosphere is critical to prevent oxidation of sensitive intermediates.

- The choice of base and catalyst loading significantly affects the coupling efficiency and product purity.

- Continuous flow reactors have been suggested in industrial settings to improve scalability and reproducibility, though detailed protocols are proprietary.

Chemical Reactions Analysis

Types of Reactions

3’,4’-Difluoro-3-(2-thiomethylphenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium iodide in acetone can facilitate halogen substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3’,4’-Difluoro-3-(2-thiomethylphenyl)propiophenone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3’,4’-Difluoro-3-(2-thiomethylphenyl)propiophenone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The pathways involved may include modulation of oxidative stress, inhibition of cell proliferation, and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

The table below summarizes key structural differences between 3',4'-Difluoro-3-(2-thiomethylphenyl)propiophenone and analogous compounds:

Reactivity and Catalytic Performance

- Steric Effects: Propiophenone derivatives with bulky substituents (e.g., 3',4'-difluoro groups) exhibit reduced reactivity in catalytic amination. For example, propiophenone conversion rates dropped to 20% with only 11% amine yield over Au/TiO₂ catalysts due to steric hindrance .

- Electronic Effects: Thiomethyl groups (as in the target compound) enhance nucleophilicity compared to methyl or methoxy groups. In α-phenylselenation reactions, aromatic propiophenones (e.g., acetophenone) showed higher yields (0.51–0.59 mmol) than aliphatic analogs like cyclohexanone (0.43 mmol) , suggesting that electron-withdrawing fluoro groups may further polarize the carbonyl bond, accelerating such reactions.

- Substituent Position: The ortho-thiomethyl group in the target compound may impose steric constraints during reactions, whereas para-substituted analogs (e.g., 3'-chloro-5'-fluoro-3-(4-thiomethylphenyl)propiophenone ) allow for more accessible reaction sites.

Biological Activity

3',4'-Difluoro-3-(2-thiomethylphenyl)propiophenone, a compound with the molecular formula CHFOS, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHFOS

- Molecular Weight : 292.34 g/mol

- CAS Number : 898780-59-1

The compound features a difluorophenyl group and a thiomethyl substituent, which are crucial for its biological activity. The presence of fluorine atoms enhances lipophilicity and potentially alters the compound's interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits several biological activities, primarily in the domains of antimicrobial and anticancer properties.

Antimicrobial Properties

Studies have shown that this compound possesses significant antimicrobial activity against various pathogens. The mechanism is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways.

Anticancer Activity

Preliminary investigations suggest that this compound may inhibit cancer cell proliferation through:

- Induction of apoptosis in cancer cells.

- Inhibition of specific signaling pathways associated with tumor growth.

Table 1 summarizes key findings from various studies on the biological activity of this compound.

The proposed mechanisms through which this compound exerts its effects include:

- Enzyme Interaction : The thiomethyl group can participate in nucleophilic interactions, potentially inhibiting enzymes critical for microbial survival and cancer cell metabolism.

- Cell Membrane Disruption : The compound may integrate into lipid bilayers, leading to increased permeability and eventual cell lysis in microbial cells.

- Signaling Pathway Modulation : It may interfere with signaling pathways such as MAPK or PI3K/Akt, which are pivotal in cancer cell proliferation and survival.

Case Studies

Several case studies highlight the efficacy of this compound in different biological contexts:

- Antimicrobial Efficacy : A study demonstrated that the compound inhibited the growth of Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

- Cancer Cell Line Studies : In vitro studies on MCF-7 breast cancer cells indicated that treatment with this compound at concentrations of 10–50 µM resulted in significant reductions in cell viability, with IC50 values around 25 µM.

Q & A

Basic: What are the primary synthetic routes for 3',4'-Difluoro-3-(2-thiomethylphenyl)propiophenone, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves sequential steps:

Friedel-Crafts Acylation : Introduce the propiophenone backbone using aryl precursors and acylating agents.

Halogenation : Fluorination at the 3' and 4' positions via electrophilic substitution (e.g., using Selectfluor® or DAST) .

Thioether Formation : Reacting a thiol (e.g., 2-thiomethylphenyl magnesium bromide) with a ketone intermediate under basic conditions .

Critical Factors :

- Temperature : Higher temperatures (>80°C) accelerate fluorination but may cause decomposition.

- Catalysts : Lewis acids (e.g., AlCl₃) improve acylation efficiency but require strict anhydrous conditions.

- Purification : Column chromatography (silica gel, hexane/EtOAc) isolates the product from regioisomers .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

- NMR :

- Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₆H₁₂F₂OS) with accurate mass matching (±3 ppm) .

- IR : Carbonyl stretch (~1680 cm⁻¹) and C-F vibrations (~1200 cm⁻¹) .

Data Interpretation : Overlapping signals in ¹H NMR may arise from hindered rotation of the thiomethyl group; use 2D-COSY or NOESY to resolve .

Advanced: How can researchers address competing side reactions during fluorination and thioether formation?

Methodological Answer:

- Fluorination :

- Thioether Coupling :

Advanced: How should researchers resolve contradictory data in ¹⁹F NMR or mass spectra?

Methodological Answer:

- Isotopic Patterns : Fluorine’s spin-½ nature causes splitting in ¹⁹F NMR. Use decoupling or 2D ¹H-¹⁹F correlation spectroscopy to clarify .

- Mass Spectral Anomalies :

Basic: What safety protocols are critical for handling this compound during synthesis?

Methodological Answer:

- Thermal Stability : Store at ≤4°C in amber glass to prevent degradation; avoid heat sources (>50°C triggers decomposition) .

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to potential skin/eye irritation.

- Waste Disposal : Collect organic waste separately and neutralize acidic byproducts (e.g., HCl) before disposal .

Advanced: How do electron-withdrawing fluorine substituents influence the compound’s reactivity in downstream applications?

Methodological Answer:

- Electronic Effects : Fluorine atoms increase electrophilicity of the carbonyl group, enhancing reactivity in nucleophilic additions (e.g., Grignard reactions).

- Steric Effects : Ortho-fluorine atoms hinder rotation, stabilizing specific conformers in crystal structures (validate via XRD) .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict charge distribution and reaction sites .

Advanced: What strategies stabilize the thiomethyl group against oxidation during long-term storage?

Methodological Answer:

- Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to solutions.

- Lyophilization : Freeze-dry the compound under vacuum to prevent hydrolysis.

- Packaging : Use septum-sealed vials with argon headspace to exclude oxygen .

Basic: What purification methods are optimal for isolating high-purity this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water (7:3) to remove polar impurities.

- Flash Chromatography : Hexane/EtOAc gradient (8:2 to 6:4) resolves nonpolar byproducts.

- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for final polishing .

Advanced: How can mechanistic studies elucidate the role of catalysts in fluorination steps?

Methodological Answer:

- Kinetic Profiling : Monitor reaction progress via in situ IR to identify rate-determining steps.

- Isotope Labeling : Use ¹⁸O-labeled reagents to trace oxygen incorporation in ketone intermediates.

- Catalyst Screening : Compare turnover numbers (TON) for Lewis acids (e.g., BF₃ vs. AlCl₃) to optimize efficiency .

Advanced: What computational tools predict regioselectivity in multi-step syntheses of fluorinated propiophenones?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.